molecular formula C18H17NO3S2 B11533765 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B11533765
M. Wt: 359.5 g/mol
InChI Key: LTIWVXWIMSYPFR-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound characterized by the presence of benzothiazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone

Uniqueness

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of benzothiazole and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H17NO3S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H17NO3S2/c1-3-22-14-8-9-15-17(10-14)24-18(19-15)23-11-16(20)12-4-6-13(21-2)7-5-12/h4-10H,3,11H2,1-2H3

InChI Key

LTIWVXWIMSYPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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